molecular formula C21H18FN5O3S B2860077 N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-11-5

N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2860077
CAS No.: 894057-11-5
M. Wt: 439.47
InChI Key: SEXSMSFOSPFHFH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 6, a thioether-linked acetamide moiety at position 3, and a 2,5-dimethoxyphenyl group on the acetamide nitrogen. The presence of electron-withdrawing (fluorophenyl) and electron-donating (dimethoxyphenyl) groups may influence its pharmacokinetic and pharmacodynamic profiles compared to simpler analogs.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-15-7-9-18(30-2)17(11-15)23-20(28)12-31-21-25-24-19-10-8-16(26-27(19)21)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXSMSFOSPFHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Triazolo Derivatives

Compound Core Structure Key Substituents Hypothesized Activity
Target Compound Triazolo[4,3-b]pyridazine 4-fluorophenyl, thioether, 2,5-dimethoxyphenyl Kinase inhibition, antimicrobial
N-(2,5-Dimethylphenyl)-... () Triazolo[4,3-c]pyrimidine 4-fluorophenyl-amino, 2,5-dimethylphenyl Anticancer, enzyme inhibition
2-(4-Ethoxyphenyl)-... () Triazolo[4,3-b]pyridazine 4-ethoxyphenyl, methyl Kinase modulation
Flumetsulam () Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Herbicidal

Table 2. Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL)
Target Compound 483.52 3.8 <0.1 (aqueous)
N-(2,5-Dimethylphenyl)-... () 461.49 4.2 <0.05
2-(4-Ethoxyphenyl)-... () 377.42 2.9 0.3

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • The synthesis involves sequential heterocyclic ring formation, thioether linkage, and amide coupling. Key steps include:

  • Cyclocondensation of pyridazine precursors with triazole-forming agents under reflux in anhydrous solvents (e.g., DMF or THF) .
  • Thiolation via nucleophilic substitution using mercaptoacetamide intermediates in the presence of bases like triethylamine .
  • Final amide bond formation via coupling reactions (e.g., EDC/HOBt) under inert atmospheres .
    • Optimization requires precise control of temperature (70–120°C), solvent polarity, and stoichiometric ratios to achieve >85% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Structural confirmation :

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), fluorophenyl (δ 7.1–7.4 ppm), and triazole protons (δ 8.2–8.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 495.12) .
    • Purity assessment :
  • HPLC with C18 columns (≥95% purity, gradient elution: acetonitrile/water) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side-product formation?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may increase hydrolysis byproducts. Solvent-free microwave-assisted synthesis reduces side reactions .
  • Catalyst screening : Transition metals (e.g., Pd/C for deprotection) or organocatalysts (e.g., DMAP for acylations) improve regioselectivity .
  • Kinetic monitoring : Use in-situ FTIR or TLC to track intermediate formation and adjust reaction time/temperature dynamically .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-fluorophenyl with 3-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR), prioritizing residues with hydrogen-bonding potential (e.g., fluorophenyl → hydrophobic interactions; triazole → π-stacking) .
  • MD simulations : GROMACS-based 100-ns trajectories assess binding stability and identify conformational shifts in the target protein .
  • ADMET prediction : SwissADME evaluates solubility (LogP ~3.2), CYP450 inhibition, and blood-brain barrier permeability to guide lead optimization .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC to quantify degradation products (e.g., sulfoxide formation) .
  • Thermal analysis : DSC/TGA identifies melting points (~215°C) and thermal decomposition patterns .
  • pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) reveals poor solubility at neutral pH (<10 µg/mL), necessitating formulation strategies (e.g., nanosuspensions) .

Q. How do electronic effects of substituents (e.g., 2,5-dimethoxy vs. 4-fluorophenyl) influence reactivity?

  • DFT calculations : Gaussian 16 computes frontier molecular orbitals (HOMO/LUMO) to show electron-withdrawing fluorine enhances electrophilicity at the triazole ring, facilitating nucleophilic attacks .
  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., methoxy groups retard thioacetamide formation due to steric hindrance) .

Methodological Notes

  • Contradiction handling : Discrepancies in biological data may arise from assay conditions (e.g., serum-free vs. serum-containing media). Standardize protocols across studies .
  • Advanced synthesis : For scale-up, prioritize flow chemistry over batch processes to improve heat/mass transfer and reduce impurities .

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